molecular formula C20H18N6O B2599998 2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile CAS No. 730956-83-9

2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile

Cat. No.: B2599998
CAS No.: 730956-83-9
M. Wt: 358.405
InChI Key: YEFLHKCPGDIVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with cyano and amino substituents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-cyano-2-phenylethyl)-6-[isopropyl(methyl)amino]-3,5-pyridinedicarbonitrile
  • Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide

Uniqueness

2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and morpholinyl groups allows for versatile reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c21-11-15(10-14-4-2-1-3-5-14)18-16(12-22)19(24)25-20(17(18)13-23)26-6-8-27-9-7-26/h1-5,15H,6-10H2,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFLHKCPGDIVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C(CC3=CC=CC=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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